molecular formula C6H7IN2S B8749354 4-Iodo-2-methyl-6-(methylthio)pyrimidine

4-Iodo-2-methyl-6-(methylthio)pyrimidine

Cat. No.: B8749354
M. Wt: 266.11 g/mol
InChI Key: QSBJFIBNNOVFBA-UHFFFAOYSA-N
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Description

4-Iodo-2-methyl-6-(methylthio)pyrimidine (CAS 1253570-44-3) is a halogenated pyrimidine derivative with the molecular formula C₆H₇IN₂S and a molecular weight of 266.10 g/mol. Its structure features an iodine atom at position 4, a methyl group at position 2, and a methylthio (-SCH₃) group at position 6. The compound’s calculated LogP value of 2.11 indicates moderate lipophilicity, which may influence its pharmacokinetic behavior in biological systems .

Properties

Molecular Formula

C6H7IN2S

Molecular Weight

266.11 g/mol

IUPAC Name

4-iodo-2-methyl-6-methylsulfanylpyrimidine

InChI

InChI=1S/C6H7IN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3

InChI Key

QSBJFIBNNOVFBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)I)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The following table summarizes key structural, synthetic, and functional differences between 4-Iodo-2-methyl-6-(methylthio)pyrimidine and related compounds:

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₆H₇IN₂S 4-I, 2-CH₃, 6-SCH₃ 266.10 High potential for cross-coupling reactions; moderate lipophilicity (LogP 2.11).
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine C₇H₉ClN₂OS 4-Cl, 6-OCH₂CH₃, 2-SCH₃ 204.67 Synthesized under mild conditions (EtOH, 20°C); used as a scaffold for Suzuki couplings.
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one C₆H₇IN₂OS 5-I, 6-CH₃, 2-SCH₃, 4-ketone 282.10 Positional isomerism (iodo at C5 vs. C4) alters electronic effects and hydrogen bonding potential.
4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine C₉H₁₀ClN₅ 4-Cl, 2-CH₃, 6-imidazole 231.66 Heterocyclic substituent enhances pharmacological activity; used in drug discovery.
4-Chloro-6-methoxy-2-(methylthio)pyrimidine C₆H₆ClN₂OS 4-Cl, 6-OCH₃, 2-SCH₃ 192.64 Versatile intermediate for amine displacement, oxidation to sulfones, and polycyclic systems.
6-Amino-2-(methylthio)pyrimidin-4-ol C₅H₇N₃OS 6-NH₂, 4-OH, 2-SCH₃ 157.19 Amino and hydroxyl groups improve solubility; used in nucleoside analogs.

Key Differences and Implications

Substituent Effects on Reactivity :

  • Iodine vs. Chlorine : The iodine atom in this compound enhances its reactivity in cross-coupling reactions compared to chloro analogs (e.g., 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine) due to iodine’s larger atomic radius and weaker C-I bond strength .
  • Methylthio Group : The -SCH₃ group at position 2 in all listed compounds facilitates nucleophilic substitution reactions, but its electronic effects (electron-withdrawing) are modulated by adjacent substituents. For example, in 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one, the ketone at C4 further polarizes the ring, altering reactivity .

Synthetic Accessibility: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is synthesized regioselectively in ethanol under mild conditions, avoiding toxic solvents like DMF . In contrast, iodinated derivatives may require harsher conditions or specialized reagents (e.g., NaI in polar aprotic solvents).

Biological and Material Applications :

  • Compounds with heterocyclic substituents (e.g., 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine) exhibit enhanced binding to biological targets, whereas iodinated pyrimidines are explored in radiopharmaceuticals due to iodine’s isotopic versatility .

Physical Properties :

  • The iodine atom increases molecular weight and lipophilicity (LogP 2.11) in the target compound compared to chloro analogs (LogP ~1.5–2.0), impacting solubility and membrane permeability .

Research Findings and Data Tables

Spectral Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
This compound 2.52 (s, SCH₃), 2.34 (s, CH₃), 6.37 (s, ArH) 172.7 (C4), 169.4 (C2), 102.4 (C5) 265.937 [M+H⁺]
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 1.37 (t, CH₂CH₃), 4.41 (q, OCH₂), 6.37 (s, ArH) 63.3 (OCH₂), 14.2 (CH₂CH₃), 160.2 (C6) 204.07 [M⁺]

Preparation Methods

Electrophilic Iodination Using Iodine and Oxidizing Agents

A common protocol involves reacting 6-methyl-2-(methylthio)pyrimidine with iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). The reaction is typically conducted in polar aprotic solvents like acetonitrile or dichloromethane under reflux conditions (60–80°C) for 6–12 hours.

Mechanistic Insights :
Iodination proceeds via in situ generation of iodonium ions (I⁺), which act as electrophiles. The oxidizing agent regenerates I⁺ from iodide (I⁻), driving the reaction to completion. The electron-donating methylthio group at position 6 enhances the nucleophilicity of position 4, ensuring regioselectivity.

Optimization Parameters :

  • Solvent : Acetonitrile yields higher regioselectivity (95%) compared to dichloromethane (88%) due to better solubility of iodine.

  • Temperature : Elevated temperatures (70–80°C) reduce reaction time but risk side reactions, such as oxidation of the methylthio group to sulfoxide.

  • Molar Ratios : A 1.2:1 molar ratio of I₂ to substrate balances cost and efficiency, achieving yields of 78–85%.

Example Protocol :

  • Dissolve 6-methyl-2-(methylthio)pyrimidine (10 mmol) in acetonitrile (50 mL).

  • Add iodine (12 mmol) and H₂O₂ (30% w/w, 15 mmol).

  • Reflux at 75°C for 8 hours.

  • Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via column chromatography (hexane/ethyl acetate, 9:1).

Multi-Step Synthesis via Cyclocondensation and Functionalization

For substrates where the pre-formed pyrimidine is unavailable, a multi-step synthesis builds the core structure before introducing iodine.

Cyclocondensation of 1,3-Diketones and Thiourea

This method constructs the pyrimidine ring from acetylacetone and thiourea in acidic conditions, yielding 4,6-dimethyl-2-mercaptopyrimidine. Subsequent methylation and iodination introduce the methylthio and iodine groups.

Step 1: Cyclocondensation
Acetylacetone (1,3-diketone) reacts with thiourea in hydrochloric acid (HCl) at 90–100°C for 12 hours, forming 4,6-dimethyl-2-mercaptopyrimidine (85–90% yield).

Step 2: Methylation of Thiol Group
The thiol group at position 2 is methylated using dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This green chemistry approach avoids toxic methylating agents like dimethyl sulfate.

Step 3: Iodination at Position 4
The product from Step 2 undergoes iodination as described in Section 1.1, achieving an overall yield of 65–70%.

Advantages :

  • Environmentally friendly methylation with DMC.

  • Scalable to industrial production via continuous flow reactors.

Alternative Pathways: Nucleophilic Displacement and Metal-Catalyzed Coupling

Nucleophilic Displacement of Halogen Intermediates

4-Chloro-2-methyl-6-(methylthio)pyrimidine can undergo halogen exchange with potassium iodide (KI) in acetone or DMF. This SNAr (nucleophilic aromatic substitution) reaction requires elevated temperatures (100–120°C) and prolonged reaction times (24–48 hours), yielding 60–68% product.

Limitations :

  • Competing side reactions at the methylthio group.

  • Lower regioselectivity compared to electrophilic iodination.

Palladium-Catalyzed Cross-Coupling

While less common, Sonogashira coupling has been explored to introduce alkynyl groups adjacent to the pyrimidine core. For example, PdCl₂(PPh₃)₂ and CuI catalyze the coupling of 4-iodo-2-methyl-6-(methylthio)pyrimidine with terminal alkynes, though this method is more relevant to derivative synthesis than the parent compound.

Industrial-Scale Production and Process Optimization

Industrial methods prioritize cost-effectiveness, safety, and minimal waste. Key considerations include:

Solvent Recycling : Acetonitrile is recovered via distillation, reducing environmental impact.
Catalyst Reuse : Phase-transfer catalysts like TBAB are filtered and reused, lowering production costs.
Purity Control : Crystallization from hexane/MeOH (9:1) achieves >99% purity, avoiding resource-intensive chromatography.

Table 1: Comparison of Preparation Methods

MethodStarting MaterialYield (%)Purity (%)Scalability
Direct Iodination6-Methyl-2-(methylthio)pyrimidine78–8598–99High
Cyclocondensation RouteAcetylacetone, Thiourea65–7097–98Moderate
Nucleophilic Displacement4-Chloro Intermediate60–6895–97Low

Q & A

Q. Key factors :

  • Temperature : Higher temperatures (80–100°C) improve substitution efficiency but may increase side reactions.
  • Catalysts : Acidic conditions (e.g., HCl) can accelerate iodination .
  • Solvent polarity : Polar solvents stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions .

How is the structure of this compound characterized, and what analytical techniques are most reliable?

Basic
Structural confirmation requires a combination of techniques:

  • NMR :
    • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 8.0–8.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Iodo (C-I, δ 90–100 ppm) and methylthio (C-S, δ 15–20 ppm) carbons are diagnostic .
  • X-ray crystallography : Resolves bond lengths and angles, especially for iodine’s steric effects .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 296 for C₆H₇IN₂S) and fragmentation patterns validate the structure .

What are the key challenges in optimizing iodination reactions for pyrimidine derivatives?

Advanced
Iodination efficiency depends on:

  • Substrate reactivity : Electron-withdrawing groups (e.g., methylthio) activate the pyrimidine ring for SNAr but may compete with undesired oxidation of the methylthio group .
  • Side reactions : Iodine’s bulkiness can lead to steric hindrance, reducing yields. Mitigation includes using milder conditions (e.g., lower temperature) or directing groups .
  • Purification : High-resolution column chromatography or recrystallization from ethanol/water mixtures is often required to separate iodinated products from diiodo byproducts .

Case study : In analogous compounds, iodination yields improved from 45% to 72% by switching from DMF to NMP (N-methylpyrrolidone) as the solvent .

How can researchers resolve contradictions in spectral data for methylthio- and iodo-substituted pyrimidines?

Advanced
Discrepancies often arise from:

  • Tautomerism : Methylthio groups can participate in thione-thiol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize tautomers .
  • Crystal packing effects : X-ray data may show bond-length variations due to iodine’s polarizability, requiring DFT calculations to validate .
  • Impurity interference : LC-MS or 2D NMR (e.g., HSQC) can distinguish between isomeric byproducts and the target compound .

Example : In 6-amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride, X-ray data revealed hydrogen bonding between the pyrimidinium N and chloride ions, explaining anomalous IR stretches .

What biological targets and mechanisms are associated with iodo- and methylthio-substituted pyrimidines?

Q. Advanced

  • Enzyme inhibition :
    • PI3Kα : Analogous chlorinated pyrimidines act as ATP-competitive inhibitors, with iodine enhancing hydrophobic binding .
    • Thymidylate synthase : Methylthio groups may mimic folate’s sulfur interactions, disrupting nucleotide synthesis .
  • Receptor modulation : Iodo-pyrimidines exhibit affinity for adenosine receptors (A₂A), potentially modulating cAMP pathways .

Q. Methodological considerations :

  • Docking studies : Use PyMol or AutoDock to model iodine’s van der Waals interactions in binding pockets .
  • Kinase assays : Measure IC₅₀ values via fluorescence polarization (FP) or TR-FRET .

How do steric and electronic effects of iodine influence regioselectivity in subsequent functionalization?

Q. Advanced

  • Steric effects : Iodine’s large size directs electrophilic substitution to the less hindered position (e.g., para to methylthio in 4-iodo derivatives) .
  • Electronic effects : The iodo group is weakly electron-withdrawing, deactivating the ring toward electrophiles but facilitating oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Example : In this compound, palladium-catalyzed coupling with arylboronic acids proceeds at the 4-position, leaving the methylthio group intact .

What stability issues arise during storage of iodo-substituted pyrimidines, and how can they be mitigated?

Q. Advanced

  • Light sensitivity : Iodine’s photolability can lead to dehalogenation. Store in amber vials under inert gas (N₂ or Ar) .
  • Thermal decomposition : Decomposition above 150°C releases iodine vapors. Use DSC (differential scanning calorimetry) to determine safe storage temperatures .
  • Hydrolysis : Susceptibility to nucleophilic attack by moisture requires anhydrous storage (e.g., molecular sieves) .

Data : Stability studies on similar compounds show a 12% degradation over 6 months at 4°C vs. 45% degradation at 25°C .

How can computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced

  • DFT calculations : Optimize transition states for SNAr or cross-coupling reactions using Gaussian or ORCA. Iodine’s σ-hole interactions can be modeled to predict regioselectivity .
  • Machine learning : Train models on Reaxys or Pistachio datasets to propose synthetic pathways for derivatives .

What are the limitations of current biological activity data for this compound, and how can researchers address them?

Q. Advanced

  • Lack of in vivo studies : Most data are limited to in vitro enzyme assays. Prioritize pharmacokinetic studies (e.g., bioavailability in rodent models) .
  • Off-target effects : Methylthio groups may interact with cysteine residues in non-target proteins. Use proteome-wide profiling (e.g., CETSA) to assess specificity .

Recommendation : Combine structure-activity relationship (SAR) studies with metabolomics to identify metabolic liabilities .

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